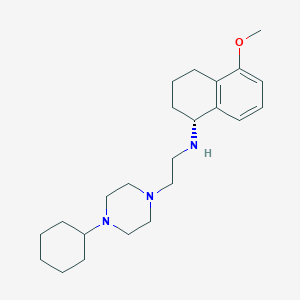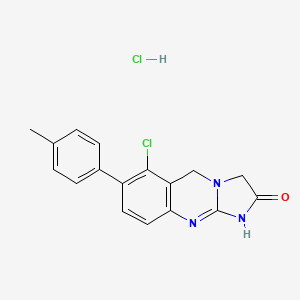
Antiparasitic agent-20
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiparasitic Agent-20 is a broad-spectrum antiparasitic compound known for its efficacy against various parasitic infections, including those caused by Trypanosoma brucei and Trypanosoma cruzi . This compound has shown promising results in inhibiting the growth of these parasites, making it a valuable candidate in the fight against parasitic diseases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic Agent-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. This involves the use of industrial-grade equipment and adherence to stringent quality control measures to ensure the purity and efficacy of the final product. The process may also include purification steps such as crystallization and chromatography to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Antiparasitic Agent-20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Antiparasitic Agent-20 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of antiparasitic activity and to develop new synthetic methodologies.
Biology: Employed in research to understand the biology of parasitic infections and to identify potential targets for drug development.
Medicine: Investigated for its potential use in treating parasitic diseases, particularly those caused by Trypanosoma species.
Industry: Utilized in the development of new antiparasitic formulations and as a reference standard in quality control processes.
Mécanisme D'action
The mechanism of action of Antiparasitic Agent-20 involves the inhibition of key enzymes and pathways essential for the survival of parasites. It targets enzymes such as trypanothione reductase, which is crucial for maintaining the redox balance in parasites . By inhibiting this enzyme, this compound disrupts the redox homeostasis, leading to the accumulation of toxic reactive oxygen species and ultimately causing parasite death.
Comparaison Avec Des Composés Similaires
Antiparasitic Agent-20 is unique in its broad-spectrum activity and high efficacy against Trypanosoma species. Similar compounds include:
Hydroxychloroquine: An antimalarial drug with some antiparasitic activity.
Doxycycline: A broad-spectrum antibiotic with antiparasitic properties.
Metronidazole: A nitroimidazole derivative with antiprotozoal and antibacterial activities.
Compared to these compounds, this compound exhibits higher potency and a broader spectrum of activity, making it a valuable addition to the arsenal of antiparasitic agents.
Propriétés
Formule moléculaire |
C14H15N7O2 |
|---|---|
Poids moléculaire |
313.31 g/mol |
Nom IUPAC |
5-[1-(1H-indol-2-yl)-2-nitroethyl]pyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C14H15N7O2/c15-12-11(13(16)20-14(17)19-12)8(6-21(22)23)10-5-7-3-1-2-4-9(7)18-10/h1-5,8,18H,6H2,(H6,15,16,17,19,20) |
Clé InChI |
WRUUFSJPNRNMNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(N2)C(C[N+](=O)[O-])C3=C(N=C(N=C3N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;2-[4-[[1-(2-methoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B12372912.png)


![[(1R,2R,13S,14S,24R)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B12372925.png)

![trilithium;[[(2R,4S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-sulfidophosphinate](/img/structure/B12372929.png)
![2-(4-cyanophenyl)-N-[2-(4-fluorophenyl)ethyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B12372934.png)
![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] acetate](/img/structure/B12372942.png)



![5-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxo-3-[(3S)-2-oxopiperidin-3-yl]propan-2-yl]amino]pentan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B12372954.png)
